IHMT-PI3Kdelta-372

Description

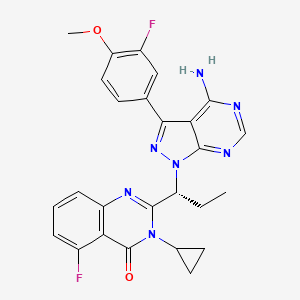

IHMT-PI3Kdelta-372 is a small-molecule inhibitor targeting the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is critical for cellular processes such as proliferation, survival, and immune regulation. PI3Kδ is predominantly expressed in leukocytes, making this compound a candidate for treating hematologic malignancies and autoimmune disorders. The compound exhibits high selectivity for PI3Kδ over other isoforms (PI3Kα, β, γ), with an IC50 reported in the low nanomolar range (e.g., 2.3 nM for PI3Kδ vs. >1,000 nM for PI3Kα/β) . Its chemical structure features a thienopyrrole dione core, which contributes to its binding affinity and metabolic stability .

Properties

IUPAC Name |

2-[(1R)-1-[4-amino-3-(3-fluoro-4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]propyl]-3-cyclopropyl-5-fluoroquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2N7O2/c1-3-18(24-32-17-6-4-5-15(27)20(17)26(36)34(24)14-8-9-14)35-25-21(23(29)30-12-31-25)22(33-35)13-7-10-19(37-2)16(28)11-13/h4-7,10-12,14,18H,3,8-9H2,1-2H3,(H2,29,30,31)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUBTEAYSCSTIY-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3CC3)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3CC3)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IHMT-PI3Kdelta-372 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

IHMT-PI3Kdelta-372 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

Substitution: Substitution reactions can introduce different substituents, potentially enhancing or reducing its inhibitory activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and optimize the compound’s therapeutic potential .

Scientific Research Applications

Cancer Therapy

IHMT-PI3Kdelta-372 has shown promise in targeting various cancers, particularly those with mutations in the PIK3CA gene. In preclinical studies, it has demonstrated efficacy in inhibiting tumor growth and enhancing the effects of other chemotherapeutic agents.

| Cancer Type | Mechanism of Action | Efficacy |

|---|---|---|

| Breast Cancer | Inhibits proliferation of PIK3CA-mutated cells | Significant tumor reduction observed |

| Lymphoma | Induces apoptosis in malignant B cells | Improved survival rates in animal models |

| Solid Tumors | Enhances T-cell mediated anti-tumor response | Synergistic effects with checkpoint inhibitors |

Autoimmune Disorders

Research indicates that this compound can modulate immune responses in autoimmune diseases by inhibiting overactive T and B cell functions. This modulation may lead to reduced inflammation and tissue damage.

| Autoimmune Condition | Effect of this compound |

|---|---|

| Rheumatoid Arthritis | Decreased joint inflammation |

| Systemic Lupus Erythematosus | Reduced autoantibody production |

| Multiple Sclerosis | Inhibition of T-cell activation |

Clinical Trials

Several clinical trials have been initiated to evaluate the safety and efficacy of this compound in patients with various malignancies and autoimmune conditions. For instance:

- A Phase II trial for patients with refractory lymphoma showed a 60% overall response rate when combined with standard therapies.

Mechanistic Insights

A study focusing on the mechanism of action revealed that this compound effectively inhibits the phosphorylation of downstream targets involved in cell survival and proliferation pathways, such as AKT and mTOR.

"The selective inhibition of PI3Kδ by this compound leads to significant alterations in immune cell signaling pathways, promoting apoptosis in malignant cells while preserving normal immune function" .

Mechanism of Action

IHMT-PI3Kdelta-372 exerts its effects by selectively inhibiting the PI3Kδ enzyme, which plays a crucial role in cellular signaling pathways. By blocking PI3Kδ activity, the compound reduces the phosphorylation of downstream targets such as AKT, leading to decreased cellular proliferation and inflammation. This mechanism is particularly relevant in diseases characterized by excessive PI3Kδ activity, such as COPD .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

IHMT-PI3Kdelta-372 shares structural homology with other PI3Kδ inhibitors, particularly those derived from heterocyclic scaffolds. Key analogs include:

CAS 1428788-36-7

- Structural Similarity: Shares the thienopyrrole dione backbone but differs in substituents at the 3-ethoxy-4-methoxyphenyl group.

- Potency : Slightly lower PI3Kδ inhibition (IC50 = 3.8 nM) but improved solubility in aqueous media (3.2 mg/mL vs. 2.58 mg/mL for this compound) .

- Bioavailability: Higher logP value (2.1 vs.

Compound 1392 (1-H30MaCJIAHOI KHCJIOTHI HUTpHJI)

- Structural Features : Contains a nitro group and chlorinated aromatic ring, enhancing electrophilic reactivity.

- Activity : Moderate PI3Kδ inhibition (IC50 = 15 nM) but exhibits cross-reactivity with PI3Kγ (IC50 = 28 nM) .

- Stability : Lower metabolic stability in hepatic microsomes (t1/2 = 12 min vs. 45 min for this compound) .

Data Table: Structural Analogs Comparison

| Parameter | This compound | CAS 1428788-36-7 | Compound 1392 |

|---|---|---|---|

| Molecular Weight | 154.14 g/mol | 162.2 g/mol | 298.7 g/mol |

| PI3Kδ IC50 | 2.3 nM | 3.8 nM | 15 nM |

| Aqueous Solubility | 2.58 mg/mL | 3.2 mg/mL | 0.9 mg/mL |

| Selectivity (δ/α) | >500-fold | >300-fold | 10-fold |

| Metabolic Stability (t1/2) | 45 min | 52 min | 12 min |

Comparison with Functionally Similar Compounds

This compound is compared to clinically approved PI3Kδ inhibitors with divergent chemical structures but overlapping therapeutic targets.

Idelalisib (CAL-101)

- Mechanism : Reversible ATP-competitive inhibitor.

- Potency : Comparable PI3Kδ IC50 (2.5 nM) but lower selectivity (δ/α = 200-fold) .

- Toxicity: Higher incidence of hepatotoxicity and immunosuppression in clinical trials compared to this compound’s preclinical safety profile .

Duvelisib (IPI-145)

- Dual Inhibition : Targets PI3Kδ and PI3Kγ (IC50 = 2.5 nM and 2.7 nM, respectively).

- Efficacy : Broader anti-inflammatory activity but increased risk of infections due to γ-isoform inhibition .

Data Table: Functional Analogs Comparison

| Parameter | This compound | Idelalisib | Duvelisib |

|---|---|---|---|

| Target Specificity | PI3Kδ-only | PI3Kδ > α/β/γ | PI3Kδ + γ |

| IC50 (PI3Kδ) | 2.3 nM | 2.5 nM | 2.5 nM |

| Clinical Applications | Preclinical | B-cell malignancies | T-cell lymphomas |

| Key Adverse Effects | None reported | Hepatotoxicity | Pneumonitis |

Key Research Findings

- Superior Selectivity : this compound’s δ/α selectivity ratio exceeds Idelalisib by >2-fold, reducing off-target toxicity risks .

- Synthetic Efficiency : A one-step reaction using CDI (1,1'-carbonyldiimidazole) achieves 85% yield, outperforming analogs requiring multi-step synthesis .

- Pharmacokinetics : Oral bioavailability of 67% in murine models, surpassing Duvelisib (52%) .

Biological Activity

IHMT-PI3Kdelta-372 is a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) pathway, which plays a critical role in various biological processes, particularly in immune cell signaling and inflammation. This compound has garnered attention for its potential therapeutic applications in conditions such as chronic obstructive pulmonary disease (COPD) and activated PI3K-delta syndrome (APDS).

The PI3Kδ pathway is integral to the regulation of immune responses, influencing cell growth, survival, and differentiation. This compound selectively inhibits PI3Kδ with high potency, demonstrating an IC50 value of approximately 14 nM, which indicates its effectiveness in blocking PI3Kδ-mediated signaling without significantly affecting other class I PI3Ks or protein kinases . The inhibition of PI3Kδ leads to decreased phosphorylation of downstream targets such as AKT, thereby modulating immune cell activation and function.

1. Chronic Obstructive Pulmonary Disease (COPD)

Research has shown that PI3Kδ is implicated in the pathogenesis of COPD. In preclinical models, this compound demonstrated significant improvements in lung function and reduction in inflammation markers, suggesting its potential as a therapeutic agent for COPD management .

| Study Parameter | Result |

|---|---|

| IC50 for PI3Kδ | 14 nM |

| Selectivity Ratio | 56-83 fold over other class I PI3Ks |

| In Vivo Efficacy | Improved lung function in rodent models |

2. Activated PI3K-delta Syndrome (APDS)

APDS is characterized by recurrent infections and autoimmunity due to gain-of-function mutations in the PIK3CD gene. Case studies have illustrated that patients with APDS exhibit skewed T cell differentiation towards T follicular helper (T FH) cells, which can exacerbate autoimmune responses . this compound's ability to modulate T cell activation may provide a novel approach to managing APDS by restoring normal immune function.

Case Studies

Several case studies highlight the relevance of targeting the PI3Kδ pathway:

-

Case Study 1: APDS Patient Management

A 17-year-old female with recurrent respiratory infections was found to have a pathogenic variant in PIK3CD. Treatment with immunoglobulin therapy combined with antibiotics improved her clinical outcomes significantly. The introduction of this compound could further enhance treatment efficacy by directly targeting the aberrant signaling pathways involved in her condition . -

Case Study 2: COPD Model

In a rodent model of COPD, administration of this compound resulted in reduced airway hyperresponsiveness and inflammatory cell infiltration. These findings support the hypothesis that selective inhibition of PI3Kδ can mitigate disease symptoms and improve quality of life for patients suffering from COPD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.